molecular formula C10H11NO2 B6165349 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 210688-54-3

3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B6165349
CAS No.: 210688-54-3
M. Wt: 177.2
InChI Key:
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Description

3-(2-Hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one (HEI-IO) is a synthetic organic compound used in scientific research applications. It is a member of the isoindolone family of compounds and has been studied extensively due to its unique properties and potential applications. HEI-IO is an important reagent in organic synthesis and has a wide range of uses in the laboratory. In addition, it has also been studied for its potential biochemical and physiological effects.

Scientific Research Applications

3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including amino acids, peptides, and heterocycles. It has also been used as a building block for the synthesis of new drugs and pharmaceuticals. In addition, this compound has been studied for its potential use in the development of new materials and nanomaterials.

Advantages and Limitations for Lab Experiments

3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has low reactivity, making it suitable for use in biological experiments. However, this compound is also limited in its use in laboratory experiments due to its low solubility in water and its low bioavailability.

Future Directions

There are a number of potential future directions for the study of 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further studies are needed to investigate its potential applications in the development of new drugs and pharmaceuticals. Furthermore, more research is needed to explore its potential use in the treatment of neurological disorders and other diseases. Finally, further research is needed to develop new materials and nanomaterials based on this compound.

Synthesis Methods

3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one can be synthesized in the laboratory by the reaction of 2-hydroxyethyl isocyanate and 1-chloro-2,3-dihydro-1H-isoindol-1-one in the presence of a base. The reaction proceeds through a nucleophilic substitution of the chlorine atom in the isoindolone with the isocyanate group, resulting in the formation of this compound. The reaction is typically carried out in a solvent such as dichloromethane and is usually completed within a few hours.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one involves the reaction of 2-nitrobenzaldehyde with ethylene glycol to form 3-(2-nitrophenyl)propane-1,2-diol, which is then reduced to 3-(2-aminophenyl)propane-1,2-diol. This intermediate is then cyclized with phthalic anhydride to form the target compound.", "Starting Materials": ["2-nitrobenzaldehyde", "ethylene glycol", "phthalic anhydride", "reducing agent (e.g. hydrogen gas and palladium catalyst)"], "Reaction": ["Step 1: React 2-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst to form 3-(2-nitrophenyl)propane-1,2-diol.", "Step 2: Reduce 3-(2-nitrophenyl)propane-1,2-diol using a reducing agent (e.g. hydrogen gas and palladium catalyst) to form 3-(2-aminophenyl)propane-1,2-diol.", "Step 3: Cyclize 3-(2-aminophenyl)propane-1,2-diol with phthalic anhydride in the presence of a catalyst to form 3-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one."] }

210688-54-3

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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